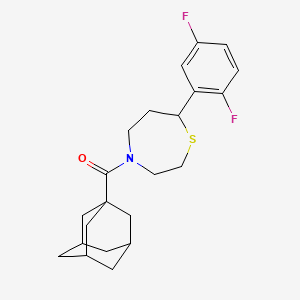
(1s,3s)-Adamantan-1-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of adamantane derivatives is a multi-step process that can start from commercially available precursors such as 1-acetyladamantane. For example, the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol involves a five-step process with moderate-to-excellent yields, resulting in an overall yield of 28% . Similarly, the synthesis of other adamantane derivatives, such as 3,4-di-1-adamantylthiophene and related compounds, starts from 1,5-di-1-adamantyl-3-thiapentane-1,5-dione . These methods could potentially be adapted to synthesize the compound of interest by incorporating the appropriate 2,5-difluorophenyl and thiazepan moieties.
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the presence of bulky adamantyl groups, which can influence the physical and chemical properties of the compounds. Single crystal structure analysis can provide detailed information about the arrangement of these groups and their impact on the overall molecular conformation .
Chemical Reactions Analysis
Adamantane derivatives can undergo various chemical reactions, including electrophilic cyclization in the presence of nucleophiles under Lewis acid catalysis. For instance, 7-methylenebicyclo[3.3.1]nonane-3-one can react with different nucleophiles to yield 1,3-difunctionalized adamantanes . This suggests that the compound of interest might also be amenable to similar reactions, allowing for the introduction of functional groups at specific positions on the adamantane scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. The presence of adamantyl groups can impart high thermal stability and resistance to chemical reagents. The synthesis of (3-hydroxyadamantan-1-yl)methanols, for example, involves nitroxylation and reduction steps, indicating that adamantane derivatives can be modified to introduce hydroxyl groups, which could affect properties such as solubility and reactivity .
Applications De Recherche Scientifique
Chemical Synthesis and Structure
A series of novel (3-((3s,5s,7s)-adamantan-1-yl)-1-alkyl/aralkyl/aryl-1,2,3,4-tetrahydropyrimidin-5-yl)(aryl)methanones were synthesized, with structures established through spectral and analytical data. These adamantane–tetrahydropyrimidine hybrids demonstrated significant anti-inflammatory activities, highlighting their potential in developing new therapeutic agents (Kalita et al., 2015).
Pharmacological Evaluation
Adamantane derivatives were identified as cannabimimetic indoles, with studies conducted to elucidate the structural features governing their potency. This research provides insights into the design of synthetic cannabinoids and their pharmacokinetic profiles (Banister et al., 2013).
Molecular Geometry and Spectroscopy
The structural, spectroscopic, electronic, and thermodynamic properties of (adamantan-1-yl)(phenylsulfanyl)methanone were investigated, offering valuable information on molecular orbitals and electronic transitions. This work supports further chemical analysis and application of such compounds (Gökce et al., 2018).
Synthetic and Analytical Chemistry
The synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol showcases the potential of adamantane derivatives as precursors for biomimetic chelating ligands, highlighting the versatility of adamantane in synthetic chemistry (Gaynor et al., 2023).
Antimicrobial and Anti-Proliferative Activities
Novel adamantane derivatives exhibited broad-spectrum antibacterial activities and promising anti-proliferative effects against tumor cell lines. This indicates their potential use in the development of new antimicrobial and cancer therapeutic agents (Al-Mutairi et al., 2019).
Propriétés
IUPAC Name |
1-adamantyl-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F2NOS/c23-17-1-2-19(24)18(10-17)20-3-4-25(5-6-27-20)21(26)22-11-14-7-15(12-22)9-16(8-14)13-22/h1-2,10,14-16,20H,3-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDJFOPGOVUZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Adamantane-1-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/no-structure.png)
![5-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2530487.png)
![8-(4-fluorobenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2530489.png)

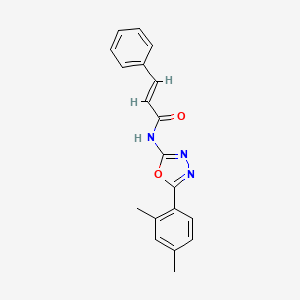
![Tert-butyl N-[[4-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2530495.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2530497.png)
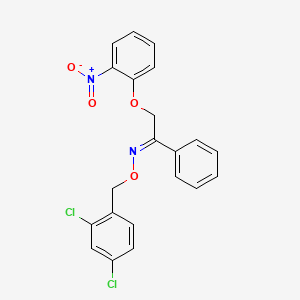
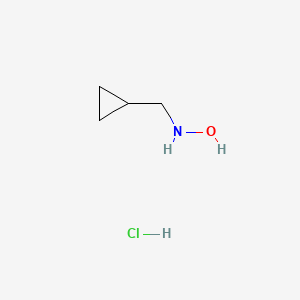
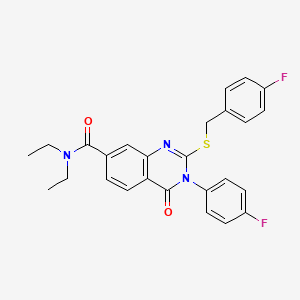
![N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2530505.png)
